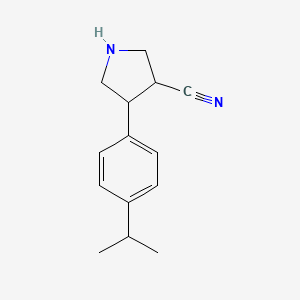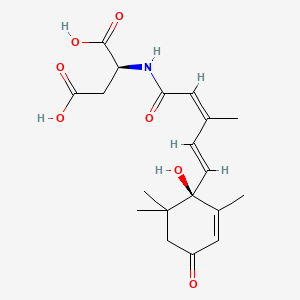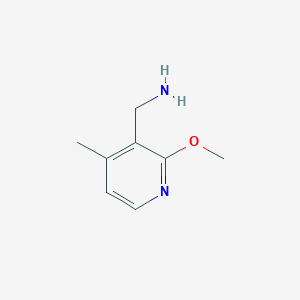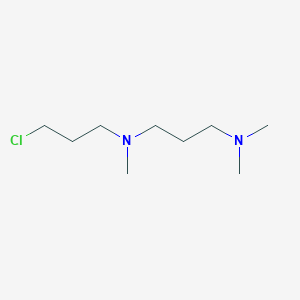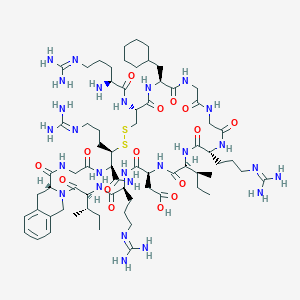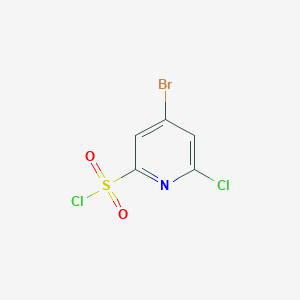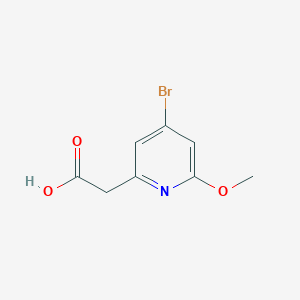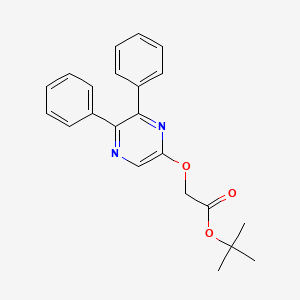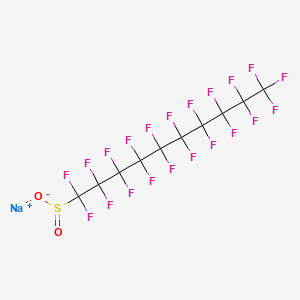
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate: is a complex organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate typically involves the fluorination of decane derivatives followed by sulfonation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The sulfonation step is usually carried out in reactors designed to withstand the corrosive nature of the sulfonating agents.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Products may include various oxidized fluorinated derivatives.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Substitution: Substituted products where fluorine atoms are replaced by other functional groups.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis due to its unique reactivity.
- Acts as a precursor for the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in biological imaging due to its fluorine content.
Medicine:
- Explored for its potential in drug delivery systems, leveraging its stability and reactivity.
Industry:
- Utilized in the production of specialized materials, including fluorinated polymers and surfactants.
作用機序
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The molecular targets and pathways involved often depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.
Perfluorooctanesulfonic acid (PFOS): Used in various industrial processes and known for its stability.
Uniqueness: Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate is unique due to its specific fluorination pattern and the presence of a sulfonate group. This combination imparts distinct chemical properties, making it suitable for specialized applications that require high stability and reactivity.
特性
分子式 |
C10F21NaO2S |
|---|---|
分子量 |
606.13 g/mol |
IUPAC名 |
sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfinate |
InChI |
InChI=1S/C10HF21O2S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)34(32)33;/h(H,32,33);/q;+1/p-1 |
InChIキー |
SRZVSXCCIRWUGB-UHFFFAOYSA-M |
正規SMILES |
C(C(C(C(C(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


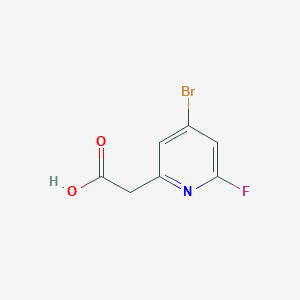
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
